1-(4-Chlorobutoxy)-2-methoxybenzene
Description
1-(4-Chlorobutoxy)-2-methoxybenzene is a methoxybenzene derivative featuring a 4-chlorobutoxy substituent at the 1-position of the benzene ring. This compound belongs to a broader class of aromatic ethers, where the substituent’s length, halogenation, and functional groups significantly influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
OAAOSGFJQKFVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(4-Chlorobutoxy)-2-methoxybenzene and their substituent-dependent properties:
Key Observations :
Pharmacological Activity: Syk Inhibition vs. Other Mechanisms
DBMB, a structurally complex analog, inhibits Syk kinase, suppressing NF-κB signaling and reducing inflammatory mediators (e.g., NO, PGE₂) in macrophages . In contrast:
- Sulfur-Containing Analogs : 1-(But-3-yn-2-ylsulfonyl)-2-methoxybenzene () focuses on crystal engineering rather than bioactivity, highlighting how sulfur substituents influence solid-state packing via C–H⋯O interactions.
- Azide Derivatives : 1-(Azidomethyl)-2-methoxybenzene () is primarily a synthetic intermediate, with its azide group enabling further functionalization (e.g., Huisgen cycloaddition).
The absence of heterocyclic or reactive groups in this compound suggests it may lack direct kinase inhibition but could modulate inflammation through alternative pathways (e.g., halogen-dependent protein interactions).
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